molecular formula C18H18N4OS B2696297 3-methyl-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 391886-63-8

3-methyl-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No. B2696297
M. Wt: 338.43
InChI Key: XWWBOBPECBTISW-UHFFFAOYSA-N
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Description



  • “3-methyl-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide” is a chemical compound with the following structural formula: ![Compound Structure].

  • It belongs to the class of benzamides and contains a triazole ring.

  • The compound’s systematic name indicates its substituents: a methyl group at the 3-position, a tolyl group, and a thioxo group.





  • Synthesis Analysis



    • The synthesis of this compound involves several steps, including the formation of the triazole ring and subsequent functional group modifications.

    • Detailed synthetic routes can be found in relevant research papers (see references below).





  • Molecular Structure Analysis



    • The molecular formula is C₁₈H₁₈N₄OS.

    • The compound’s molecular weight is approximately 350.4 g/mol.

    • The triazole ring and the benzamide moiety contribute to its overall structure.





  • Chemical Reactions Analysis



    • Investigating the reactivity of this compound is crucial for understanding its behavior under various conditions.

    • Studies on its reactions with different reagents and catalysts are essential.





  • Physical And Chemical Properties Analysis



    • Melting point, solubility, and stability are important properties.

    • Experimental data from literature sources will provide insights.




  • Scientific Research Applications

    Synthesis and Complexation Properties

    The compound 3-methyl-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide, due to its structural complexity and potential for reactivity, plays a significant role in the synthesis of novel chemical compounds and the study of their complexation properties with various metal ions. For instance, a related compound obtained via cyclization of thioxothiourea, showing the importance of sulfur and nitrogen atoms in forming new bonds and creating five-membered rings, has been synthesized and characterized by various spectroscopic methods. This process led to the generation of Ni and Pd complexes, analyzed through spectroscopy and theoretical calculations, showcasing the potential of such compounds in forming coordination complexes with metals (Adhami et al., 2012).

    Supramolecular Gelators

    Another area of application is in the development of supramolecular gelators. Benzamide derivatives, including those similar to the compound of interest, have been synthesized and investigated for their gelation behavior. This research aimed to understand the influence of methyl functionality and non-covalent interactions on gelation, with some derivatives demonstrating good stability and low minimum gelator concentration in ethanol/water and methanol/water mixtures. The structural analysis revealed the importance of π-π interactions and cyclic N–H⋯N and S⋯O interactions in the gelation process, highlighting the compound's role in designing new materials with specific gelation capabilities (Yadav & Ballabh, 2020).

    Regioselectivity in Chemical Reactions

    The compound also contributes to studies on regioselectivity, particularly in electrophilic attacks on similar heterocyclic structures. Research on model compounds has provided insights into how such molecules react with alkyl and aryl halides, acyl halides, and other electrophiles. These reactions are crucial for understanding the chemical behavior and potential modifications of the compound, aiding in the development of targeted chemical synthesis strategies (Fathalla et al., 2000).

    Microwave-Assisted Synthesis

    Moreover, microwave-assisted synthesis methods have been applied to benzamide derivatives, offering a cleaner, more efficient, and faster approach to obtaining these compounds. This technique represents a significant advancement in synthetic chemistry, reducing reaction times and enhancing yields, which is particularly beneficial for compounds with complex structures and multiple functionalities (Saeed, 2009).

    Polymer Synthesis

    Finally, the structural elements of 3-methyl-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide contribute to the field of polymer science. Direct polycondensation techniques using similar compounds have led to the synthesis of ordered polyamides, demonstrating the potential of such molecules in creating novel polymeric materials with specific properties and applications (Ueda & Sugiyama, 1994).

    Safety And Hazards



    • Toxicity, environmental impact, and handling precautions should be assessed.

    • Consult safety data sheets and relevant studies.




  • Future Directions



    • Investigate potential applications (e.g., pharmaceuticals, agrochemicals).

    • Explore modifications to enhance its properties.




    References :



    • [Chemical Structure]: Image retrieved from source.

    • For detailed information, refer to relevant scientific literature on the synthesis, properties, and biological activity of this compound.


    Remember that this analysis is based on existing knowledge up to my last update in 2021. For the most recent findings, consult recent research articles. If you have any specific questions or need further details, feel free to ask! 😊


    properties

    IUPAC Name

    3-methyl-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H18N4OS/c1-12-5-3-7-14(9-12)17(23)19-11-16-20-21-18(24)22(16)15-8-4-6-13(2)10-15/h3-10H,11H2,1-2H3,(H,19,23)(H,21,24)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XWWBOBPECBTISW-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=CC=C1)C(=O)NCC2=NNC(=S)N2C3=CC=CC(=C3)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H18N4OS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    338.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    3-methyl-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide

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